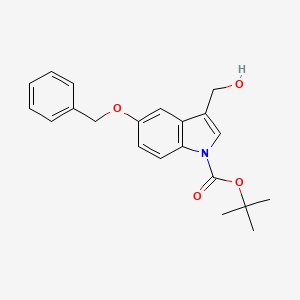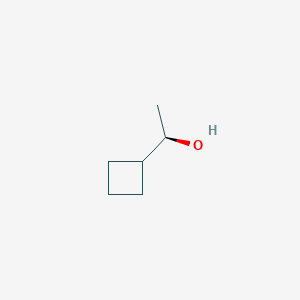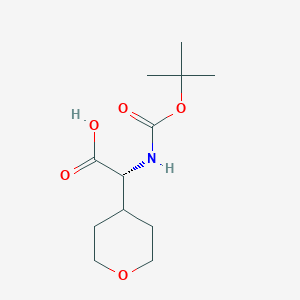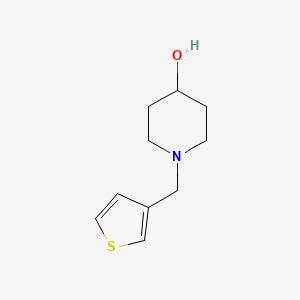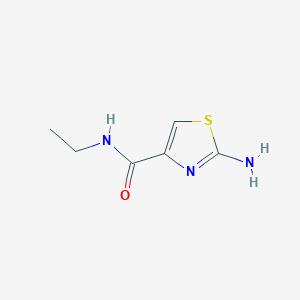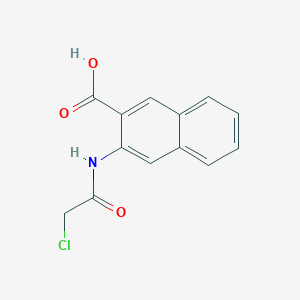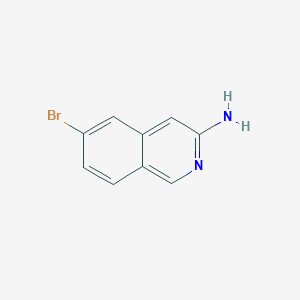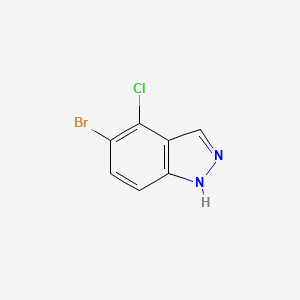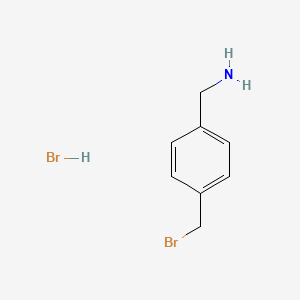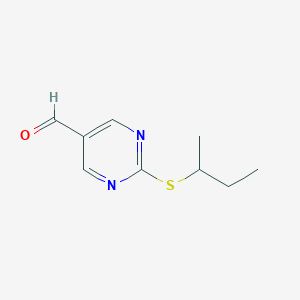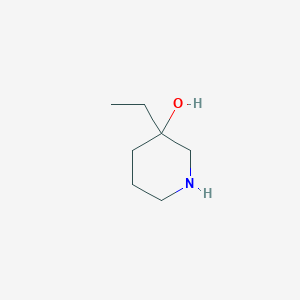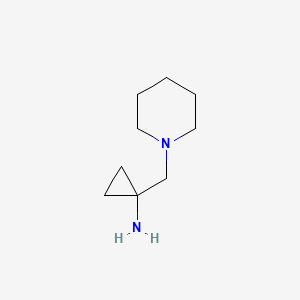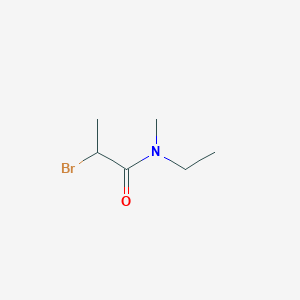![molecular formula C10H15BN2O3 B1520600 {6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid CAS No. 1287752-89-9](/img/structure/B1520600.png)
{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid
Descripción general
Descripción
“{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid” is a chemical compound with the empirical formula C10H15BN2O3 . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group. These compounds have a variety of applications in organic chemistry .
Molecular Structure Analysis
The molecular structure of “{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, attached to a boronic acid group and an amino group that is further substituted with a 2,2-dimethylpropanoyl group .
Aplicaciones Científicas De Investigación
Boronic Acid in Organic Synthesis
Boronic acids have been a focal point in organic synthesis due to their versatility and wide application in various chemical reactions. For instance, the synthesis of (dimethoxy- and dihalopyridyl)boronic acids has been reported, showcasing their utility in Suzuki Cross-Coupling Reactions. These synthesized boronic acids, including derivatives like (2,6-dimethoxy-3-pyridyl)boronic acid, have been used to create highly functionalized heteroarylpyridine derivatives through cross-coupling reactions, yielding compounds in moderate to high yields. Such reactions have facilitated the creation of complex organic structures like the 5H-pyrrolo[2,3-b:4,5-b']dipyridine ring system, demonstrating the significant role of boronic acids in advanced organic synthesis (Smith et al., 2008).
Boronic Acids in Drug Delivery Systems
Boronic acids have also gained attention in the field of drug delivery due to their unique chemical properties. They have been incorporated into polymeric particles for targeted drug delivery, acting as stimuli-responsive functional groups or targeting ligands. This versatility is attributed to their ability to react with various chemical markers of disease, such as reactive oxygen species (ROS), adenosine triphosphate (ATP), and glucose. Boronic acid-containing materials have been utilized in biomedical applications, including the treatment of cancer, diabetes, and bacterial infections. Their ability to form complexes with diols and polyhydroxy motifs makes them valuable in creating responsive delivery systems, offering potential for clinical translation (Stubelius et al., 2019).
Boronic Acids in Material Science
In material science, boronic acids have been harnessed for the development of novel materials. A general solid-phase approach for the derivatization of functionalized boronic acids has been established, offering a solution for handling these compounds in solution-phase methods. This approach, utilizing a diethanolamine resin anchor, allows for the quick immobilization of a wide array of boronic acids and their subsequent transformation into various compounds like amines, amides, anilides, and ureas. The versatility of this method is further emphasized by its application in combinatorial library synthesis, streamlining the process and potentially accelerating the discovery of new materials and compounds (Gravel et al., 2002).
Direcciones Futuras
The future directions for research on “{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid” could include further studies on its synthesis, reactions, and potential applications. Boronic acids and their derivatives are of interest in various fields of chemistry due to their reactivity and versatility .
Propiedades
IUPAC Name |
[6-(2,2-dimethylpropanoylamino)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-5-4-7(6-12-8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNSJQDICLTXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)NC(=O)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163950 | |
| Record name | Boronic acid, B-[6-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid | |
CAS RN |
1287752-89-9 | |
| Record name | Boronic acid, B-[6-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[6-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



